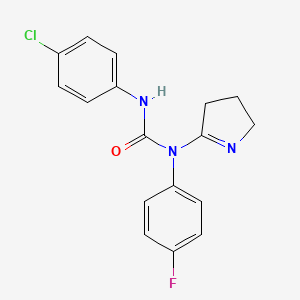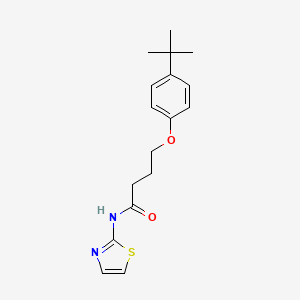
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, also known as TBPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of genes involved in inflammation and immune responses. This inhibition of NF-κB activity leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and cellular damage. 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in lab experiments is its specificity for NF-κB inhibition, which can help researchers better understand the role of this protein complex in various diseases. However, one limitation of using 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide research. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases. 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has also shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Additionally, the development of new 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
In conclusion, 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has shown potential as a therapeutic agent in scientific research. Its ability to inhibit NF-κB activity has led to its study for its anti-inflammatory, anti-tumor, and anti-oxidant effects. While there are limitations to its use in lab experiments, there are several potential future directions for 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide research that may lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves the reaction between 4-tert-butylphenol and 2-bromo-N-(2-chloroethyl)thiazole-4-carboxamide in the presence of a base. This reaction leads to the formation of 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has shown potential as a therapeutic agent in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating immune responses and inflammation.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)13-6-8-14(9-7-13)21-11-4-5-15(20)19-16-18-10-12-22-16/h6-10,12H,4-5,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNTCXYCBNSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

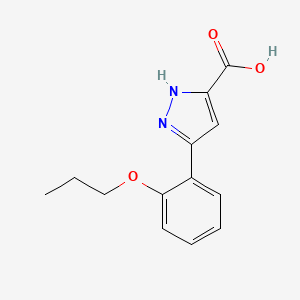
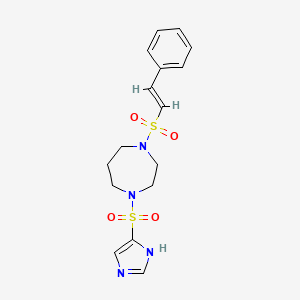
![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
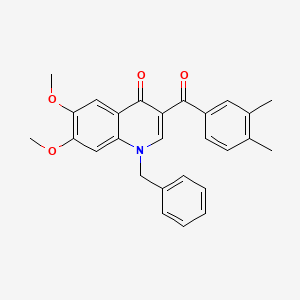

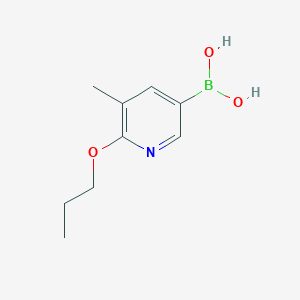

![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)

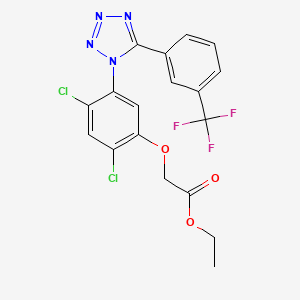
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)
